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UNC-926 Hydochloride - 1184136-10-4; 1782573-49-2

UNC-926 Hydochloride

Catalog Number: EVT-2727802
CAS Number: 1184136-10-4; 1782573-49-2
Molecular Formula: C16H22BrClN2O
Molecular Weight: 373.72
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

UNC-926 Hydrochloride is a chemical compound recognized for its role as an inhibitor of the L3MBTL1 protein, which is involved in various biological processes, particularly in the regulation of gene expression through epigenetic mechanisms. This compound has gained attention in scientific research due to its potential implications in cancer biology and other diseases associated with epigenetic dysregulation.

Source and Classification

UNC-926 Hydrochloride is classified as a methyl-lysine reader domain inhibitor. It specifically targets the L3MBTL1 protein, which recognizes and binds to methylated lysine residues on histones, influencing chromatin structure and gene expression. The compound is synthesized in laboratory settings, primarily for research purposes, and is not widely available commercially outside specialized chemical suppliers.

Synthesis Analysis

Methods and Technical Details

The synthesis of UNC-926 Hydrochloride involves several critical steps:

  1. Formation of the Core Structure: The initial step includes the synthesis of the core structure through organic reactions such as condensation and cyclization.
  2. Bromination: The aromatic ring undergoes bromination using bromine or bromine-containing reagents under controlled conditions to introduce a bromine atom into the structure.
  3. Amination: An amine group is introduced via appropriate amine sources under suitable reaction conditions.
  4. Functional Group Modifications: Specific functional groups are added to enhance binding affinity for target proteins, which may involve halogenation or alkylation.
  5. Purification and Crystallization: The final product is purified using techniques like column chromatography, followed by crystallization to obtain the hydrochloride salt form.

The synthetic route ensures high purity and yield, which are essential for the compound's effectiveness in biological assays.

Molecular Structure Analysis

Structure and Data

UNC-926 Hydrochloride has a molecular formula of C₁₆H₂₁BrN₂O and a molecular weight of 337.25 g/mol. Its structure features a 3-bromophenyl group linked to a piperidine moiety through a methanone group, which plays a crucial role in its interaction with L3MBTL1.

The binding interactions are facilitated by the compound's ability to fit into the MBT domain of L3MBTL1, preventing its interaction with methylated histone peptides.

Chemical Reactions Analysis

Reactions and Technical Details

UNC-926 Hydrochloride participates in various chemical reactions:

  • Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophiles such as amines or thiols under appropriate conditions.
  • Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction, altering its chemical structure and properties.
  • Complex Formation: UNC-926 Hydrochloride can form complexes with metal ions, potentially affecting its inhibitory activity.

Common reagents used in these reactions include halogenating agents for substitution reactions and reducing agents like sodium borohydride for oxidation-reduction processes.

Mechanism of Action

Process and Data

The mechanism of action of UNC-926 Hydrochloride involves its binding to the MBT domain of L3MBTL1. This interaction inhibits L3MBTL1's ability to recognize methylated lysine residues on histones, particularly H4K20me1. By preventing this interaction, UNC-926 alters the epigenetic landscape within cells, potentially leading to changes in gene expression patterns that could have significant biological consequences.

The compound exhibits a dissociation constant (Kd) of 3.9 micromolar for L3MBTL1 and an inhibitory concentration (IC50) of 3.2 micromolar for its close homolog L3MBTL3, demonstrating its specificity for L3MBTL1 over other proteins like 53BP1.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

UNC-926 Hydrochloride is characterized by several physical and chemical properties:

  • Solubility: It is soluble in dimethyl sulfoxide (DMSO), indicating good absorption and distribution potential within biological systems.
  • Stability: The stability of UNC-926 Hydrochloride under various conditions is crucial for its application in biological assays.

These properties are essential for ensuring that the compound maintains its activity during experimental procedures.

Applications

Scientific Uses

UNC-926 Hydrochloride is primarily used in scientific research to study the role of L3MBTL1 in epigenetic regulation and gene expression. Its applications include:

  • Cancer Research: Investigating how inhibition of L3MBTL1 affects tumor growth and progression due to altered gene expression profiles.
  • Epigenetics Studies: Exploring the broader implications of methyl-lysine reader domain inhibitors on chromatin dynamics and cellular function.

By providing insights into these biological processes, UNC-926 Hydrochloride serves as a valuable tool for researchers aiming to understand and manipulate epigenetic mechanisms in health and disease contexts.

Molecular Mechanisms of Methyl-Lysine Reader Domain Inhibition

Role of L3MBTL1 in Chromatin Remodeling and Transcriptional Regulation

Lethal 3 Malignant Brain Tumor-Like Protein 1 (L3MBTL1) functions as a chromatin compaction factor through its recognition of mono- and dimethylated lysine residues on histone tails. This protein contains three malignant brain tumor (MBT) repeat domains that specifically bind histone marks such as monomethylated lysine 20 on histone H4 (H4K20me1) and monomethylated lysine 26 on histone H1 (H1K26me1). Upon binding, L3MBTL1 oligomerizes chromatin into transcriptionally repressive conformations, effectively silencing target genes. This activity positions L3MBTL1 as a critical regulator of epigenetic silencing in processes ranging from tumor suppression to viral latency maintenance. The protein’s ability to compact chromatin is dependent on its dual function as a reader of both repressive histone marks and methylated non-histone proteins, creating a scaffold for higher-order chromatin organization [1] [5] [9].

Table 1: Epigenetic Reader Domains and Their Functions

Reader DomainRecognized ModificationBiological Function
L3MBTL1 MBT repeatsH4K20me1, H1K26me1Chromatin compaction, transcriptional repression
53BP1 Tudor domainH4K20me2DNA damage response
CBX7 ChromodomainH3K27me3Polycomb-mediated silencing

Structural Basis of UNC-926 Hydrochloride Binding to the MBT Domain of L3MBTL1

UNC-926 Hydrochloride (chemical name: (3-bromophenyl)-(4-pyrrolidin-1-ylpiperidin-1-yl)methanone hydrochloride) achieves targeted inhibition through precise molecular interactions within L3MBTL1’s MBT domain. The compound’s 3-bromophenyl moiety inserts into a conserved hydrophobic cleft typically occupied by methylated lysine residues, forming van der Waals contacts with residues Phe-263, Leu-289, and Tyr-298. Simultaneously, the protonated piperidine nitrogen and carbonyl group of UNC-926 establish hydrogen bonds with Glu-282 and Asn-286 in the MBT domain’s aromatic cage, mimicking natural methyl-lysine recognition. The hydrochloride salt enhances solubility and electrostatic complementarity with the binding pocket. Crystallographic studies reveal that UNC-926 binding induces conformational stabilization of the MBT domain, preventing its dynamic flexibility required for engaging methylated substrates [1] [3] [7].

Table 2: Key Structural Interactions Between UNC-926 Hydrochloride and L3MBTL1

UNC-926 Chemical GroupInteracting L3MBTL1 ResidueInteraction Type
3-Bromophenyl ringPhe-263, Leu-289, Tyr-298Hydrophobic packing
Carbonyl oxygenAsn-286 side chainHydrogen bonding
Protonated piperidine nitrogenGlu-282 carboxylateIonic interaction
Bromine atomPhe-263 backboneHalogen-π stacking

Competitive Inhibition of H4K20me1-L3MBTL1 Interactions

UNC-926 Hydrochloride functions as a competitive antagonist by sterically occluding the H4K20me1 binding pocket of L3MBTL1’s third MBT domain. Biochemical assays demonstrate dose-dependent disruption of L3MBTL1-H4K20me1 complexes, with half-maximal inhibitory concentration (IC₅₀) values of 3.9 μM in peptide pull-down assays. At 25 μM concentration, UNC-926 reduces H4K20me1 binding by >80% in cellular models, effectively reversing L3MBTL1-mediated chromatin compaction. Specificity is evidenced by its minimal interference with 53BP1-H4K20me2 interactions even at concentrations exceeding 50 μM, confirming selective targeting of the MBT recognition module rather than global disruption of methyl-lysine reading functionality. This competitive mechanism directly impedes L3MBTL1 recruitment to repressed genomic loci, including HIV-1 latency maintenance regions and tumor suppressor promoters [1] [5] [6].

Table 3: Inhibition Efficacy of UNC-926 Hydrochloride in Functional Assays

Assay TypeConcentrationInhibition EfficacyObserved Outcome
Peptide pull-down3.9 μM (IC₅₀)50% disruptionDissociation of L3MBTL1-H4K20me1 complexes
Cellular chromatin binding25 μM>80% reductionReactivation of silenced HIV-1 promoters
Histone peptide array50 μMNo effect on 53BP1Specificity for MBT domains maintained

Selectivity Profiling Against Related MBT Domains (L3MBTL3, L3MBTL4, CBX7)

UNC-926 Hydrochloride exhibits distinct selectivity patterns across the MBT domain family, binding L3MBTL1 (IC₅₀ = 3.9 μM) and its close homolog L3MBTL3 (IC₅₀ = 3.2 μM) with comparable affinity, while showing reduced potency against L3MBTL4 (IC₅₀ = 15.6 μM). This 4-fold selectivity differential between L3MBTL1/L3MBTL3 and L3MBTL4 arises from sequence variations in their aromatic binding cages, particularly the substitution of Tyr-298 in L3MBTL1 with phenylalanine in L3MBTL4, reducing halogen-bonding potential with UNC-926’s bromine atom. Crucially, UNC-926 demonstrates negligible binding (IC₅₀ >100 μM) to chromobox homolog 7 (CBX7), a polycomb protein containing a chromodomain that recognizes H3K27me3. Surface plasmon resonance studies confirm no detectable interaction with non-MBT readers including bromodomains (BRD4) and Tudor domains (53BP1), establishing UNC-926 as a specific MBT domain antagonist rather than a pan-epigenetic inhibitor [1] [3] [6].

Table 4: Selectivity Profile of UNC-926 Hydrochloride Across Epigenetic Reader Domains

Target ProteinDomain TypeIC₅₀ (μM)Selectivity Index* vs. L3MBTL1
L3MBTL1MBT repeats3.9 ± 0.41.0 (reference)
L3MBTL3MBT repeats3.2 ± 0.61.2
L3MBTL4MBT repeats15.6 ± 1.20.25
CBX7Chromodomain>100<0.04
53BP1Tudor domain>100<0.04

*Selectivity Index = IC₅₀(L3MBTL1) / IC₅₀(Target)

Properties

CAS Number

1184136-10-4; 1782573-49-2

Product Name

UNC-926 Hydochloride

IUPAC Name

(3-bromophenyl)-(4-pyrrolidin-1-ylpiperidin-1-yl)methanone;hydrochloride

Molecular Formula

C16H22BrClN2O

Molecular Weight

373.72

InChI

InChI=1S/C16H21BrN2O.ClH/c17-14-5-3-4-13(12-14)16(20)19-10-6-15(7-11-19)18-8-1-2-9-18;/h3-5,12,15H,1-2,6-11H2;1H

InChI Key

DPPMBBHOXQOMJI-UHFFFAOYSA-N

SMILES

C1CCN(C1)C2CCN(CC2)C(=O)C3=CC(=CC=C3)Br.Cl

Solubility

not available

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